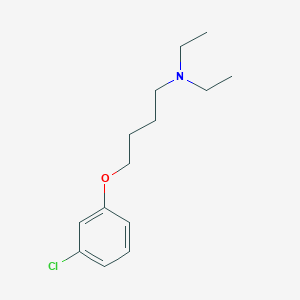![molecular formula C17H18N4O6S B4652805 N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea](/img/structure/B4652805.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea
Overview
Description
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is also known as TAK-901 and has been synthesized through a specific method that will be discussed in This paper aims to provide an informative and engaging overview of the chemical compound, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. The compound specifically targets the enzyme Aurora kinase, which plays a critical role in cell division. By inhibiting this enzyme, the compound prevents the growth and division of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea have been studied extensively. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for the growth and spread of cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea has several advantages for lab experiments. It is a potent inhibitor of Aurora kinase, making it a valuable tool for studying the role of this enzyme in cell division and cancer growth. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has been shown to have some toxicity in animal studies, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea. One potential direction is to further study the compound's mechanism of action and its potential applications in cancer treatment. Another direction is to investigate the compound's potential use in the treatment of inflammatory diseases. Additionally, researchers may explore ways to improve the compound's solubility and reduce its toxicity, making it a more viable therapeutic agent.
Scientific Research Applications
N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-nitrophenyl)urea has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy. The compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c22-17(19-14-2-1-3-15(12-14)21(23)24)18-13-4-6-16(7-5-13)28(25,26)20-8-10-27-11-9-20/h1-7,12H,8-11H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOAVRVXIIQVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Morpholin-4-ylsulfonyl)phenyl]-3-(3-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-ethylphenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4652730.png)

acetyl]glycyl}amino)benzoate](/img/structure/B4652743.png)
![3,4-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4652745.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B4652756.png)

amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4652772.png)
![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B4652774.png)
![N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4652782.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4652783.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-8-methylquinoline](/img/structure/B4652784.png)
![3-[2-(4-benzyl-1-piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4652791.png)
![4-{[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B4652794.png)
